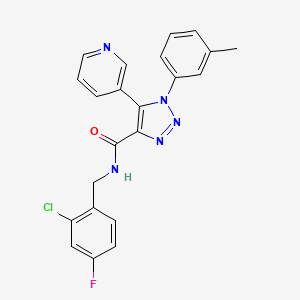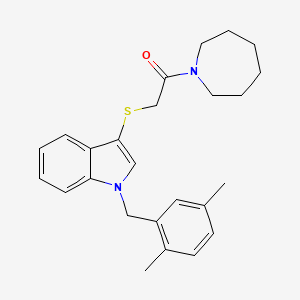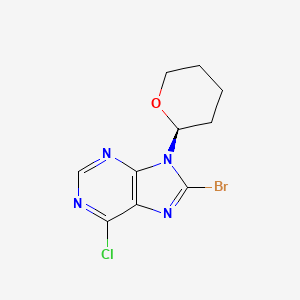
N-(2-chloro-4-fluorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar triazole compounds involves multi-component reactions, such as the three-component reaction between N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature. These reactions are efficient for creating a wide array of triazole derivatives, characterized using techniques like FT-IR, NMR, and X-ray diffraction, indicating their complex structural features and potential for further functionalization (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using X-ray crystallography, revealing details about their geometrical configuration and intermolecular interactions. For instance, the study of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provided insights into the triazole ring's orientation relative to adjacent groups and its crystalline packing, which is crucial for understanding the compound's chemical behavior and reactivity (Anuradha et al., 2014).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including cycloadditions and substitutions, which are fundamental for their functionalization and application in synthetic chemistry. For example, the reaction of N-fluoropyridinium fluoride with isonitriles and diazo compounds can produce (pyridin-2-yl)-1H-1,2,3-triazoles, showcasing the versatility of triazole chemistry (Kiselyov, 2006).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of triazole derivatives, including those similar to the specified compound, involves innovative chemical reactions that yield a variety of structurally related molecules. For example, the synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide demonstrates the versatility of triazole chemistry in creating compounds with potential antimicrobial activities (Hacer Bayrak et al., 2009). Additionally, the reaction of N-fluoropyridinium fluoride with isonitriles and diazo compounds to synthesize (pyridin-2-yl)-1H-1,2,3-triazoles highlights the diverse synthetic routes available for constructing triazole-based molecules (A. Kiselyov, 2006).
Biological Activities and Applications
Triazole derivatives exhibit a wide range of biological activities, making them valuable for various scientific research applications. The antimicrobial activities of new 1,2,4-triazole derivatives provide insights into their potential as therapeutic agents (Rahul P. Jadhav et al., 2017). Additionally, the synthesis of benzofuran-1,2,3-triazole hybrids and their evaluation as antifungal preservatives against white and brown-rot fungi demonstrate the applicability of triazole compounds in the preservation field (Fahimeh Abedinifar et al., 2020).
Antitumor Activities
The evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents showcases the interest in triazole derivatives for cancer research. These compounds, particularly those with fluorine substitutions, have shown promising cytotoxic effects against cancer cell lines, highlighting their potential in anticancer therapy (William E. Butler et al., 2013).
properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-(3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O/c1-14-4-2-6-18(10-14)29-21(16-5-3-9-25-12-16)20(27-28-29)22(30)26-13-15-7-8-17(24)11-19(15)23/h2-12H,13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZXJZMQNZTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)

![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)
![10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2490581.png)

![N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490583.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)


